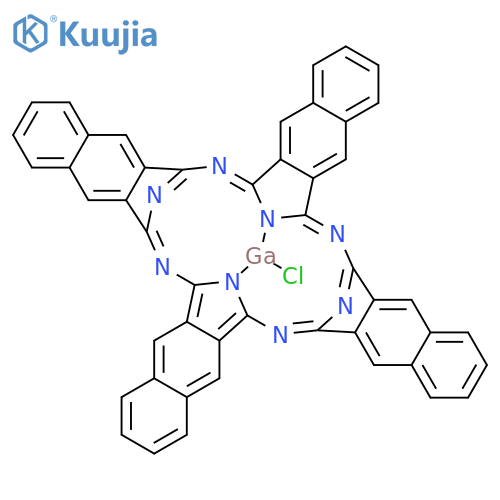Cas no 142700-78-5 (GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE)

GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE 化学的及び物理的性質
名前と識別子
-
- GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE
- Gallium(III) 2,3-naphthalocyanine chloride
- 2,3-Naphthalocyanine gallium(III) monochloride salt
- 142700-78-5
-
- インチ: 1S/C48H24N8.ClH.Ga/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;1H;/q-2;;+3/p-1
- InChIKey: NNCKENWXWWOUHN-UHFFFAOYSA-M
- SMILES: [Cl-][Ga+3]123N4C5C6C=C7C=CC=CC7=CC=6C=4N=C4C6C=C7C=CC=CC7=CC=6C([N-]14)=NC1C4=CC6=CC=CC=C6C=C4C(N2=1)=NC1=C2C=C4C=CC=CC4=CC2=C(N=5)[N-]31
計算された属性
- 精确分子量: 816.10700
- 同位素质量: 816.10682g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 58
- 回転可能化学結合数: 0
- 複雑さ: 1660
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.3Ų
じっけんとくせい
- PSA: 84.02000
- LogP: 6.38590
GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-250043-500 mg |
Gallium(III) 2,3-naphthalocyanine chloride, |
142700-78-5 | 500MG |
¥2,046.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-250043-500mg |
Gallium(III) 2,3-naphthalocyanine chloride, |
142700-78-5 | 500mg |
¥2046.00 | 2023-09-05 |
GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE 関連文献
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDEに関する追加情報
GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE: An Overview of a Promising Compound in the Field of Medicinal Chemistry
GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE (CAS No. 142700-78-5) is a unique and highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, often referred to as Ga(III)-NcCl, is a metallophthalocyanine derivative that exhibits a range of interesting properties, making it a valuable subject of research and potential applications in various biomedical and technological domains.
The molecular structure of GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE consists of a central gallium(III) ion coordinated to a naphthalocyanine ligand, which is a macrocyclic compound with a planar, conjugated π-electron system. This structure confers the compound with unique optical and electronic properties, including strong absorption in the near-infrared (NIR) region and high molar extinction coefficients. These characteristics make it particularly suitable for applications in photodynamic therapy (PDT), imaging agents, and other biophotonic technologies.
Recent studies have highlighted the potential of GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE in photodynamic therapy (PDT). PDT is a non-invasive treatment modality that involves the use of photosensitizers, light, and oxygen to generate reactive oxygen species (ROS) that can selectively destroy cancer cells. The high photostability and low dark toxicity of Ga(III)-NcCl make it an attractive candidate for PDT applications. Research has shown that this compound can effectively accumulate in tumor tissues and generate ROS upon light activation, leading to significant cytotoxic effects on cancer cells while minimizing damage to surrounding healthy tissues.
In addition to its therapeutic potential, GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE has also been explored for its use as an imaging agent. The strong absorption in the NIR region allows for deep tissue penetration and reduced background interference, making it suitable for in vivo imaging applications. Studies have demonstrated that Ga(III)-NcCl can be used to visualize tumors and other pathological conditions with high sensitivity and specificity. This capability is particularly valuable in diagnostic imaging and monitoring treatment response.
The synthesis of GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE involves several well-established chemical reactions. The naphthalocyanine ligand is typically synthesized through the condensation of naphthalenedicarboxylic acid derivatives with phthalonitrile compounds. The resulting naphthalocyanine is then coordinated with gallium(III) ions to form the final product. The purity and quality of the synthesized compound are crucial for its performance in various applications, and advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure its purity.
The stability and solubility of GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE are important factors that influence its practical utility. While the compound is generally stable under ambient conditions, its solubility in aqueous media can be limited due to its hydrophobic nature. To address this issue, various strategies such as encapsulation in nanoparticles or conjugation with water-soluble polymers have been developed to enhance its solubility and bioavailability. These approaches have shown promising results in improving the delivery and efficacy of Ga(III)-NcCl in biological systems.
The safety profile of GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE is another critical aspect that has been extensively studied. Preclinical studies have demonstrated that the compound exhibits low toxicity at therapeutic concentrations, both in vitro and in vivo. However, as with any new therapeutic agent, thorough safety evaluations are necessary before clinical trials can be initiated. Ongoing research aims to further optimize the safety profile of Ga(III)-NcCl through structural modifications and formulation strategies.
In conclusion, GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE (CAS No. 142700-78-5) represents a promising compound with diverse applications in medicinal chemistry and materials science. Its unique optical properties, high photostability, and low toxicity make it an attractive candidate for photodynamic therapy and imaging applications. As research continues to advance our understanding of this compound's behavior and potential uses, it is likely that new opportunities will emerge for its application in both clinical settings and technological innovations.
142700-78-5 (GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE) Related Products
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)
- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)
- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 1806532-52-4(2,4-Diiodopyridine-5-sulfonyl chloride)




